4-Deoxy-|A-D-chitobiose Peracetate

Descripción general

Descripción

4-Deoxy-α-D-chitobiose Peracetate is a synthetic compound derived from chitin, a natural polymer found in the exoskeleton of crustaceans and insects. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is primarily used in proteomics research and has a molecular formula of C26H38N2O15 with a molecular weight of 618.58 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxy-α-D-chitobiose Peracetate involves the acetylation of 4-Deoxy-α-D-chitobiose. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Industrial Production Methods

Industrial production of 4-Deoxy-α-D-chitobiose Peracetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Deoxy-α-D-chitobiose Peracetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the prominent applications of 4-Deoxy-α-D-chitobiose Peracetate is in drug delivery systems. Its ability to form stable complexes with drugs allows for controlled release and improved bioavailability. This property is particularly beneficial in targeting specific tissues or cells, thereby enhancing therapeutic efficacy while minimizing side effects .

Biochemical Research

In biochemical research, 4-Deoxy-α-D-chitobiose Peracetate serves as a substrate for studying glycosylation processes. It is used to investigate enzyme activities related to glycosyltransferases and other carbohydrate-active enzymes. This research is crucial for understanding various biological processes, including cell signaling and immune responses .

Proteomics

The compound is also utilized in proteomics research, where it acts as a tool for labeling glycoproteins. By attaching to specific carbohydrate moieties on proteins, it aids in the identification and characterization of glycoproteins, which play significant roles in cell communication and disease mechanisms .

Case Study 1: Drug Delivery Research

A study published in a peer-reviewed journal demonstrated the effectiveness of 4-Deoxy-α-D-chitobiose Peracetate as a carrier for anticancer drugs. The researchers encapsulated doxorubicin within the compound and observed enhanced cellular uptake in cancer cells compared to free drug formulations. This study highlighted the compound's potential to improve targeted therapy outcomes .

Case Study 2: Glycoprotein Analysis

Another significant study focused on using 4-Deoxy-α-D-chitobiose Peracetate in the labeling of glycoproteins derived from human serum. The researchers employed mass spectrometry to analyze the labeled proteins, revealing insights into their structures and functions. The findings underscored the compound's utility in advancing proteomic technologies .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Carrier for anticancer drugs | Enhanced targeting and reduced side effects |

| Biochemical Research | Substrate for glycosylation studies | Insights into enzyme activities |

| Proteomics | Labeling of glycoproteins | Improved identification of protein structures |

Mecanismo De Acción

The mechanism of action of 4-Deoxy-α-D-chitobiose Peracetate involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to various biological effects. It also interacts with molecular targets such as glycoproteins and glycolipids, affecting cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate: A similar compound with a molecular formula of C34H42N2O16 and a molecular weight of 734.70.

4-Deoxy-β-D-chitobiose Peracetate: Another derivative with a similar structure and molecular formula of C26H38N2O15.

Uniqueness

4-Deoxy-α-D-chitobiose Peracetate is unique due to its specific acetylation pattern and its ability to interact with a wide range of biological targets. This makes it a valuable tool in both research and industrial applications .

Actividad Biológica

4-Deoxy-α-D-chitobiose peracetate is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units. This compound has garnered attention for its biological activities, particularly in relation to its antimicrobial properties and its role as a substrate in enzymatic reactions. This article delves into the biological activity of 4-deoxy-α-D-chitobiose peracetate, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 334.29 g/mol

- CAS Number : 1228931-51-8

Antimicrobial Activity

Research indicates that 4-deoxy-α-D-chitobiose peracetate exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is thought to involve the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzymatic Substrate

4-Deoxy-α-D-chitobiose peracetate serves as a substrate for various glycosidases, particularly chitinases. These enzymes hydrolyze chitin and its derivatives, playing crucial roles in biological processes such as insect molting and fungal cell wall degradation. The compound's acetylated form enhances its stability and solubility, making it an effective substrate in enzymatic assays.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 4-deoxy-α-D-chitobiose peracetate against clinical isolates of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential use in combination therapies.

Enzymatic Activity Assessment

In another study, researchers investigated the hydrolysis of 4-deoxy-α-D-chitobiose peracetate by chitinase enzymes derived from Bacillus cereus. The findings indicated that the compound was effectively hydrolyzed, producing N-acetylglucosamine as a primary product. This study highlights the compound's utility in studying enzyme kinetics and mechanisms.

Research Findings

Recent research has focused on the structural modifications of chitobiose derivatives to enhance their biological activities. For instance, the introduction of various functional groups has been explored to increase solubility and bioavailability. The following table summarizes some key findings from recent studies:

| Modification Type | Effect on Biological Activity |

|---|---|

| Acetylation | Increased solubility and stability |

| Methylation | Enhanced antimicrobial activity |

| Sulfation | Improved substrate specificity for enzymes |

Propiedades

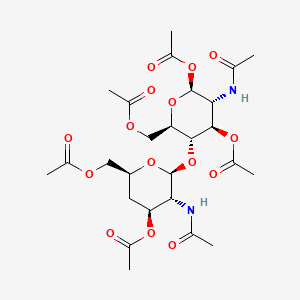

IUPAC Name |

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPIQIXAEQMDPR-ZKCIHQBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747484 | |

| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228931-51-8 | |

| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.